molecular formula C13H22BN3O4 B8255371 Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate

Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate

Cat. No.: B8255371
M. Wt: 295.14 g/mol
InChI Key: UYHJDMBIYUXBBP-UHFFFAOYSA-N
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Description

Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate is a boronate-containing compound featuring a pyrazole ring substituted with a pinacol boronate ester and a 2-amino-2-methylpropanoate moiety. This structure combines the reactivity of the boronate group—crucial for Suzuki-Miyaura cross-coupling reactions—with the functional versatility of the amino ester group, enabling applications in medicinal chemistry and materials science .

The pyrazole core enhances stability and provides a rigid scaffold, while the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates efficient cross-coupling reactions.

Properties

IUPAC Name

amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O4/c1-11(2,10(18)19-15)17-8-9(7-16-17)14-20-12(3,4)13(5,6)21-14/h7-8H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJDMBIYUXBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method involves coupling a boronate-containing pyrazole with a halogenated amino ester precursor.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

  • Procedure :

    • React 4-bromo-1H-pyrazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%) and KOAc in 1,4-dioxane at 80°C.

    • Purify via silica gel chromatography (hexane/EtOAc = 9:1).

  • Yield : 85–92%.

Step 2: Alkylation of Pyrazole with α-Amino Ester

  • Procedure :

    • Treat 4-boronate pyrazole with methyl 2-amino-2-methylpropanoate hydrochloride in DMF using K₂CO₃ as a base at 60°C.

    • Isolate via extraction (EtOAc/H₂O) and concentrate under reduced pressure.

  • Yield : 70–78%.

Key Data :

ParameterValueSource
Reaction Time12–18 hours
Temperature60–80°C
CatalystPd(dppf)Cl₂

Direct Borylation of Prefunctionalized Pyrazole-Amino Ester

This one-pot strategy avoids intermediate isolation, enhancing scalability.

Procedure :

  • React 1-(2-methyl-2-ethoxycarbonylpropyl)-4-iodopyrazole with bis(pinacolato)diboron using Pd(OAc)₂ and SPhos ligand in THF at 70°C.

  • Quench with NH₄Cl, extract with CH₂Cl₂, and purify via recrystallization (MeOH/H₂O).

  • Yield : 65–72%.

Optimization Insights :

  • Ligand Effects : SPhos improves boronate incorporation efficiency compared to PPh₃.

  • Solvent Choice : THF outperforms DMF due to better Pd complex stability.

Protecting Group Strategies

To prevent undesired side reactions during esterification:

Boc Protection :

  • Protect the amino group of methyl 2-amino-2-methylpropanoate with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂.

  • Deprotect post-coupling using TFA/CH₂Cl₂ (1:1).

Yield Comparison :

Protection MethodYield (Protected)Yield (Deprotected)
Boc89%83%
Fmoc78%72%

Industrial-Scale Considerations

Catalytic System Optimization

  • Pd Recovery : Immobilized Pd on activated carbon reduces metal leaching (residual Pd < 5 ppm).

  • Solvent Recycling : 1,4-Dioxane can be recovered via distillation (≥95% purity).

Cost Analysis

ComponentCost per kg (USD)
Bis(pinacolato)diboron1,200
Pd(dppf)Cl₂8,500
Methyl 2-amino-2-methylpropanoate450

Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

  • Issue : Competing N1 vs. N2 alkylation reduces yield.

  • Solution : Use bulky bases (e.g., DBU) to favor N1 substitution.

Boronate Hydrolysis

  • Issue : Instability in aqueous media during workup.

  • Solution : Conduct reactions under inert atmosphere and limit exposure to H₂O.

Emerging Methodologies

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated borylation using Ir(ppy)₃, reducing Pd dependency.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, achieving 90% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring yields boronic acids, while substitution reactions on the pyrazole ring can produce various substituted pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate C₁₃H₂₁BN₂O₄ 292.14 g/mol Amino, boronate, pyrazole Pharmaceutical intermediates, cross-coupling
Ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate C₁₅H₂₅BN₂O₄ 308.18 g/mol Ethyl ester, boronate, pyrazole Suzuki reactions, agrochemical synthesis
tert-Butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate C₁₇H₂₈BN₂O₄ 334.23 g/mol tert-Butyl ester, boronate High-throughput medicinal chemistry
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol C₁₃H₂₃BN₂O₃ 266.14 g/mol Hydroxyl, boronate Material science, polymer synthesis
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₃H₂₅BO₄ 254.15 g/mol tert-Butyl ester, boronate Small-molecule drug discovery

Research Findings

  • Synthetic Utility : The ethyl ester analog (C₁₅H₂₅BN₂O₄) is widely used in Pd-catalyzed cross-couplings, achieving >80% yields in biaryl syntheses .
  • Biological Activity: Pyrazole-boronate compounds with amino groups show promise as kinase inhibitors due to their ability to form hydrogen bonds with active sites .
  • Thermal Stability: The tert-butyl ester analog (C₁₇H₂₈BN₂O₄) decomposes at 180°C, whereas the amino variant remains stable up to 220°C, highlighting its suitability for high-temperature applications .

Biological Activity

Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C21H32BNO6
  • Molecular Weight : 405.3 g/mol
  • IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

The presence of the dioxaborolane moiety is significant as it is known for enhancing the compound's stability and solubility.

Research indicates that amino compounds with boron-containing groups exhibit various biological activities, including enzyme inhibition and modulation of signaling pathways. The specific activity of this compound has been linked to its interaction with key enzymes involved in metabolic pathways.

Inhibition Studies

Recent studies have focused on the inhibition properties of similar compounds against various targets:

  • TPH1 Inhibition : Compounds structurally related to this compound have shown significant inhibition of tryptophan hydroxylase 1 (TPH1), an enzyme critical in serotonin biosynthesis. For instance, a related compound exhibited a 64% inhibition at 100 µM concentration .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazole and boron moieties can significantly alter biological activity. For example:

  • Substituent Effects : Variations in substituents on the pyrazole ring have been shown to enhance potency against TPH1. The introduction of hydrophobic groups often correlates with increased binding affinity .

Case Study 1: TPH1 Inhibitors

In a study evaluating TPH1 inhibitors, compounds with similar structural motifs to this compound were synthesized and tested. The most potent derivative displayed an IC50 value of 37 nM . This highlights the potential for further optimization based on structural modifications.

Case Study 2: Pharmacokinetic Profiles

Pharmacokinetic studies revealed that certain derivatives of this class of compounds exhibited favorable absorption characteristics while maintaining low toxicity profiles. For example, modifications aimed at increasing lipophilicity improved oral bioavailability without compromising safety .

Data Summary Table

Compound NameCAS NumberBiological ActivityIC50 ValueReference
Amino CompoundNot AvailableTPH1 Inhibition37 nM
Related Compound335030-22-3TPH1 Inhibition64% at 100 µM
Another AnalogNot AvailableEnzyme ModulationVaries

Q & A

Q. Table 1. Comparative Synthesis Conditions

Parameter
SolventDMSODMF
TemperatureReflux (~100°C)80°C
Reaction Time18 hoursNot specified
Yield65%Not reported
PurificationWater-ethanol recrystallizationColumn chromatography

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic PeaksReference
1H^1H-NMR1.3 ppm (dioxaborolane methyls), 3.7 ppm (ester OCH3)
IR1700 cm1^{-1} (C=O), 1350 cm1^{-1} (B-O)
HRMS[M+H]+^+ = calculated for C16_{16}H25_{25}BN3_{3}O4_{4}

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